Raltegravir-13C6 Potassium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

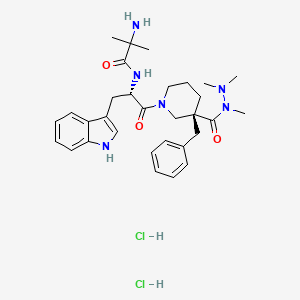

Raltegravir-13C6 Potassium Salt is a labeled compound of Raltegravir, an antiretroviral drug used to treat human immunodeficiency virus (HIV) infection. Raltegravir is the first integrase inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2007. It works by inhibiting the strand transfer activity of the HIV-encoded enzyme integrase, which is essential for the integration of viral DNA into the host genome .

Wirkmechanismus

Target of Action

Raltegravir-13C6 Potassium Salt primarily targets the HIV integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral drugs .

Mode of Action

This compound acts as an integrase inhibitor . It prevents the viral genome from being incorporated into the human genome by inhibiting the action of the HIV integrase . This inhibition disrupts the replication cycle of the HIV-1 virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the action of the HIV integrase, this compound prevents the integration of the viral DNA into the host cell’s chromosomes . This disruption in the replication cycle prevents the production of new viruses .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract . It is primarily metabolized by glucuronidation . Approximately 83% of the drug is bound to human plasma protein, and it is minimally distributed into red blood cells . These properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host cell’s chromosomes, the drug disrupts the production of new viruses . This leads to a decrease in the viral load and helps in managing HIV-1 infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract . Additionally, the drug’s binding to plasma proteins can be influenced by the composition of the plasma

Biochemische Analyse

Biochemical Properties

Raltegravir-13C6 Potassium Salt plays a significant role in biochemical reactions, particularly in the context of HIV treatment. It interacts with the HIV-1 integrase enzyme, a key player in the viral replication process . The nature of this interaction involves the inhibition of the integrase, thereby preventing the integration of the HIV-1 viral DNA into the host cell chromosomes .

Cellular Effects

This compound has profound effects on various types of cells, especially those infected with HIV-1. By inhibiting the integrase enzyme, it disrupts the viral replication process, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to the viral life cycle .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of the HIV integrase enzyme . This prevents the viral genome from being incorporated into the human genome . It exerts its effects at the molecular level, including binding interactions with the integrase enzyme, leading to its inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Compared to the commercialized Raltegravir potassium salt, form A did not offer improved chemical stability during acid hydrolysis . Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the life cycle of HIV-1 . It interacts with the integrase enzyme, a key player in the viral replication process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the current literature. It is known that it is absorbed from the gastrointestinal tract and is approximately 83% bound to human plasma protein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their assembly into the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of carbon-13 isotopes and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Raltegravir-13C6 Potassium Salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Raltegravir-13C6 Potassium Salt is used as a tracer in reaction mechanisms and metabolic studies. Its labeled carbon atoms allow researchers to track the compound’s transformation and interactions in various chemical processes .

Biology

In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of Raltegravir. The labeled isotopes help in understanding the drug’s absorption, distribution, metabolism, and excretion in biological systems .

Medicine

In medicine, this compound is used in clinical studies to evaluate the efficacy and safety of Raltegravir in treating HIV infection. It helps in identifying metabolic pathways and potential drug interactions .

Industry

In the pharmaceutical industry, this compound is used in the development and quality control of Raltegravir formulations. It ensures the consistency and reliability of the drug products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Elvitegravir: Another integrase inhibitor used to treat HIV infection.

Dolutegravir: A more recent integrase inhibitor with a higher barrier to resistance.

Bictegravir: An integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Raltegravir-13C6 Potassium Salt is unique due to its labeled carbon-13 isotopes, which make it a valuable tool in research and clinical studies. Its ability to inhibit HIV integrase and its use in tracing metabolic pathways distinguish it from other integrase inhibitors .

Eigenschaften

CAS-Nummer |

1391053-33-0 |

|---|---|

Molekularformel |

C₁₄¹³C₆H₂₀FKN₆O₅ |

Molekulargewicht |

488.46 |

Synonyme |

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)